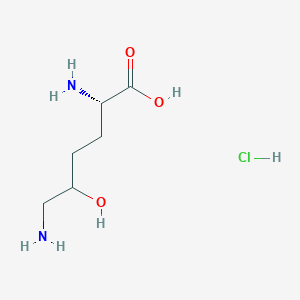

DL-5-Hydroxylysine hydrochloride

Description

Properties

IUPAC Name |

2,6-diamino-5-hydroxyhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXVOTKVFFAZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884582 | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13204-98-3 | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13204-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13204-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-DL-lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of DL-5-Hydroxylysine Hydrochloride in Collagen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-5-Hydroxylysine hydrochloride, a salt of the post-translationally modified amino acid 5-hydroxylysine (B44584), is a cornerstone in the biology of collagen. Its presence is fundamental to the structural integrity and stability of collagenous tissues. This technical guide delineates the multifaceted functions of 5-hydroxylysine in collagen, with a focus on its critical roles in glycosylation and the formation of covalent cross-links. We will explore the enzymatic processes governing lysine (B10760008) hydroxylation, present quantitative data on its impact, and provide detailed experimental protocols for its analysis. This document serves as an in-depth resource for professionals engaged in collagen research and the development of therapeutics targeting the extracellular matrix.

Introduction: The Significance of Post-Translational Modifications in Collagen

Collagen, the most abundant protein in mammals, provides the essential structural framework for a multitude of tissues, including skin, bone, tendons, and ligaments.[1] Its remarkable tensile strength and stability are not inherent to its primary amino acid sequence alone but are conferred by a series of crucial post-translational modifications (PTMs).[2][3][4] Among the most significant of these is the hydroxylation of lysine residues to form 5-hydroxylysine.[2][3][4] This modification, occurring within the cisternae of the rough endoplasmic reticulum, is the initial and rate-limiting step for two subsequent critical processes: glycosylation and intermolecular cross-linking.[3][5] Dysregulation of lysine hydroxylation is implicated in a range of pathologies, from connective tissue disorders to fibrotic diseases, underscoring its importance as a potential therapeutic target.[2][6]

The Enzymatic Synthesis of 5-Hydroxylysine

The conversion of lysine to 5-hydroxylysine is a precise enzymatic reaction catalyzed by a family of enzymes known as lysyl hydroxylases (LHs).[2][5] In humans, three isoforms have been identified: LH1, LH2, and LH3, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively.[5] These enzymes belong to the 2-oxoglutarate-dependent dioxygenase superfamily and require specific cofactors for their catalytic activity, namely Fe(II) (iron) and L-ascorbic acid (vitamin C).[5][7] A deficiency in vitamin C, for instance, leads to scurvy, a condition characterized by impaired collagen synthesis and stability.[5]

The different LH isoforms exhibit distinct substrate specificities. LH1 and LH3 primarily hydroxylate lysine residues within the triple-helical domain of collagen, while a splice variant of LH2, LH2b, specifically targets lysine residues in the telopeptide regions.[5] This differential hydroxylation is a key determinant of the subsequent cross-linking patterns in various tissues.[4] Furthermore, LH3 possesses a dual function, also acting as a glycosyltransferase that initiates the glycosylation of the newly formed hydroxylysine residues.[5]

Core Functions of 5-Hydroxylysine in Collagen

The introduction of a hydroxyl group onto the lysine side chain by lysyl hydroxylases paves the way for two pivotal modifications that dictate the final properties of collagen fibrils.

A Substrate for Glycosylation

5-hydroxylysine serves as the attachment point for carbohydrate moieties, a process known as O-linked glycosylation.[8][9] This involves the sequential addition of galactose to form galactosyl-hydroxylysine (Gal-Hyl) and subsequently glucose to form glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl).[8][9] Collagen glycosylation is believed to influence several aspects of collagen biology:

-

Fibrillogenesis: The extent and type of glycosylation can modulate the diameter of collagen fibrils.

-

Matrix Interactions: The sugar moieties can influence the interaction of collagen with other extracellular matrix components.

-

Mechanical Properties: Glycosylation plays a role in the mechanical properties of collagenous tissues like bone and tendon.[8]

A Precursor for Intermolecular Cross-Linking

Perhaps the most critical function of 5-hydroxylysine is its role as a precursor to the formation of stable, covalent intermolecular cross-links.[2][10] These cross-links are indispensable for the tensile strength and stability of collagen fibers.[2][6] The process is initiated by the enzyme lysyl oxidase (LOX), which oxidatively deaminates the ε-amino group of specific lysine and hydroxylysine residues in the telopeptides of collagen molecules, forming reactive aldehydes.[2][11]

These aldehydes then spontaneously react with other aldehyde groups or with the ε-amino groups of other lysine or hydroxylysine residues in adjacent collagen molecules to form a variety of divalent and trivalent cross-links.[2] The hydroxylation status of the telopeptide lysine residues dictates the type of cross-link formed. Hydroxylysine-derived aldehydes lead to the formation of hydroxylysyl pyridinoline (B42742) (HP) cross-links, which are more stable and are prevalent in tissues like bone and cartilage.[6] In contrast, lysine-derived aldehydes result in lysyl pyridinoline (LP) cross-links.[6]

Quantitative Impact of 5-Hydroxylysine on Collagen Properties

The degree of lysine hydroxylation and subsequent modifications has a quantifiable impact on the biomechanical properties of collagenous tissues. While extensive comparative data is still an active area of research, the following table summarizes key quantitative findings from the literature.

| Parameter | Condition | Quantitative Observation | Tissue/Model System | Reference |

| Ultimate Tensile Strength | Stress-deprived vs. Control | 6.79 ± 3.91 MPa vs. 17.95 ± 3.99 MPa | Rat Tail Tendon | [12] |

| Tensile Modulus | Stress-deprived vs. Control | 176.0 ± 52.7 MPa vs. 312.8 ± 89.5 MPa | Rat Tail Tendon | [12] |

| Hydroxylysyl Pyridinoline (HP) Cross-links | Various Tissues | Abundant in cartilage, bone, dentin, ligament, tendon | Human, Bovine | [5] |

| Lysyl Pyridinoline (LP) Cross-links | Various Tissues | Significant amounts only in bone and dentin relative to HP | Human, Bovine | [5] |

| Glycosylation of α1(V) Collagen Chain | Amino Acid Analysis | ~39 hydroxylysines, 29 as Glc-Gal-Hyl, 5 as Gal-Hyl | Human Skin | [1] |

| Glycosylation of α1(V) Collagen Chain | MALDI MS Analysis | ~87% of Hyl predicted to be Glc-Gal-Hyl | Fetal Calf Skin | [1] |

Experimental Protocols

Accurate quantification and characterization of 5-hydroxylysine and its derivatives are crucial for understanding collagen biology in both health and disease. The following sections provide detailed methodologies for key experiments.

Quantification of Collagen Cross-links by High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the mature pyridinium (B92312) cross-links, hydroxylysyl pyridinoline (HP) and lysyl pyridinoline (LP).

5.1.1. Sample Preparation (Hydrolysis)

-

Weigh a known amount of lyophilized tissue (e.g., 1-5 mg) into a hydrolysis vial.

-

Add 1 mL of 6 M hydrochloric acid (HCl).

-

Seal the vial under nitrogen and heat at 110°C for 16-24 hours.

-

After hydrolysis, cool the vial and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to a new tube and evaporate the HCl under vacuum or using a stream of nitrogen.

-

Reconstitute the dried hydrolysate in a suitable mobile phase for HPLC analysis.

5.1.2. HPLC Analysis

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with an ion-pairing agent such as n-heptafluorobutyric acid (HFBA) is commonly used. A typical gradient might be from 5% to 25% acetonitrile over 30 minutes.

-

Detection: The natural fluorescence of the pyridinium cross-links is monitored using a spectrofluorometer with excitation at ~295 nm and emission at ~395 nm.

-

Quantification: Calibrate the system using purified HP and LP standards. Integrate the peak areas of HP and LP in the sample chromatogram and calculate the concentration based on the standard curve.

Analysis of Hydroxylysine and its Glycosylated Forms by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying and quantifying specific post-translational modifications, including hydroxylation and glycosylation at specific sites.

5.2.1. Protein Digestion

-

Excise the protein band of interest from a polyacrylamide gel or use a purified collagen solution.

-

Perform in-gel or in-solution digestion using a specific protease, such as trypsin or chymotrypsin. Bacterial collagenase can also be used to generate specific collagen fragments.

-

Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.

5.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatography: Separate the peptides using a nano-flow HPLC system with a C18 column and a gradient of acetonitrile in water with 0.1% formic acid.

-

Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

-

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a collagen protein database. The search parameters should include variable modifications for hydroxylation of lysine (+16 Da), galactosyl-hydroxylysine (+178 Da), and glucosyl-galactosyl-hydroxylysine (+340 Da). The fragmentation spectra will confirm the presence and location of these modifications on specific peptides.

Lysyl Hydroxylase Activity Assay

This assay measures the activity of lysyl hydroxylase enzymes in a given sample.

5.3.1. Substrate Preparation

-

Prepare a synthetic peptide substrate that mimics a collagen sequence, for example, (Ile-Lys-Gly)n.

-

Alternatively, use a protocollagen substrate prepared from cultured cells grown in the presence of an iron chelator to inhibit endogenous hydroxylation.

5.3.2. Assay Reaction

-

Prepare a reaction mixture containing the cell or tissue homogenate, the peptide or protocollagen substrate, FeSO4, 2-oxoglutarate, L-ascorbic acid, and a suitable buffer (e.g., Tris-HCl, pH 7.8).

-

For a radiometric assay, include [14C]- or [3H]-labeled lysine in the substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching agent, such as a strong acid.

5.3.3. Detection of Hydroxylysine

-

Radiometric Detection: If a radiolabeled substrate is used, the amount of radioactive hydroxylysine formed can be determined by amino acid analysis followed by scintillation counting.

-

Luminescence-based Detection: A more recent method involves a coupled enzymatic reaction that measures the production of succinate (B1194679), a byproduct of the hydroxylation reaction. The succinate is converted to ATP, which is then detected via a luciferase-based luminescent signal.[6]

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical processes and experimental procedures can aid in understanding the complex role of 5-hydroxylysine in collagen.

Figure 1. Enzymatic pathway of lysine hydroxylation in collagen synthesis.

Figure 2. Experimental workflow for HPLC-based collagen cross-link analysis.

Conclusion

This compound is more than just a modified amino acid; it is a critical determinant of the structure and function of collagen. Through its essential roles in glycosylation and intermolecular cross-linking, 5-hydroxylysine profoundly influences the biomechanical properties and stability of connective tissues. A thorough understanding of the enzymatic pathways that regulate lysine hydroxylation and the analytical methods to quantify its outcomes is paramount for researchers and clinicians working on collagen-related pathologies. Future research in this area holds the promise of novel therapeutic strategies for a wide range of diseases, from genetic disorders of collagen metabolism to fibrosis and the broader aspects of aging.

References

- 1. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Qualitative and Quantitative Analysis Method of Recombinant Collagen in Complex Matrix Based on HPLC-MS/MS [mdpi.com]

- 3. Rapid assay for lysyl-protocollagen hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Quantitation of hydroxypyridinium crosslinks in collagen by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uh-ir.tdl.org [uh-ir.tdl.org]

- 8. scispace.com [scispace.com]

- 9. Molecular Characterization of Collagen Hydroxylysine O-Glycosylation by Mass Spectrometry: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Human Metabolome Database: Showing metabocard for 5-Hydroxylysine (HMDB0000450) [hmdb.ca]

- 12. Collagen fibril diameter distribution does not reflect changes in the mechanical properties of in vitro stress-deprived tendons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of DL-5-Hydroxylysine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of DL-5-Hydroxylysine hydrochloride, a compound of significant interest in collagen biology and clinical diagnostics. This document details its metabolic pathways, the enzymes involved, and the analytical methodologies used for its quantification. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to 5-Hydroxylysine (B44584)

5-Hydroxylysine is a hydroxylated derivative of the amino acid lysine (B10760008).[1][2] It is a critical component of collagen, the most abundant protein in mammals, where it plays a vital role in the formation of stable cross-links, contributing to the tensile strength of connective tissues.[1] The hydrochloride salt form, this compound, is a racemic mixture of the D- and L-enantiomers and is often used in research and as a potential biomarker.[3][4] Elevated levels of 5-hydroxylysine and its glycosides in urine are indicative of increased collagen degradation, making them important markers in various physiological and pathological states, including bone diseases and burns.[1][5]

Metabolic Pathways of 5-Hydroxylysine

The metabolism of 5-hydroxylysine, particularly the L-isomer which is the form found in collagen, proceeds through a primary pathway in mammals involving phosphorylation and subsequent cleavage. Bacterial metabolism, which may be relevant in the context of gut microbiome interactions, follows different routes.

Mammalian Metabolism

The principal pathway for the degradation of L-5-hydroxylysine in mammals involves two key enzymatic steps:

-

Phosphorylation: The first step is the phosphorylation of the hydroxyl group of 5-hydroxy-L-lysine. This reaction is catalyzed by hydroxylysine kinase (EC 2.7.1.81), a phosphotransferase that utilizes guanosine (B1672433) triphosphate (GTP) as the phosphate (B84403) donor.[6][7] The product of this reaction is 5-phosphonooxy-L-lysine.[6] The gene encoding human hydroxylysine kinase is AGPHD1.[6]

-

Phospho-lyase Cleavage: The phosphorylated intermediate is then cleaved by 5-phosphohydroxy-L-lysine phospho-lyase . This enzyme, encoded by the gene AGXT2L2 (also known as PHYKPL), catalyzes the elimination of the phosphate group and the cleavage of the carbon chain, yielding 2-aminoadipate semialdehyde , ammonia, and inorganic phosphate.[8][9] 2-aminoadipate semialdehyde is a common intermediate in the degradation pathway of lysine.[8]

Caption: Mammalian metabolic pathway of L-5-Hydroxylysine.

Bacterial Metabolism

Studies in Pseudomonas fluorescens have revealed two distinct pathways for the metabolism of 5-hydroxylysine:[10][11][12]

-

Monooxygenase Pathway: Hydroxy-L-lysine can be oxidized through a pathway analogous to the L-lysine monooxygenase pathway.

-

Racemase and Degradation Pathway: Hydroxy-L-lysine is converted by a racemase to allohydroxy-D-lysine. This isomer is then degraded via a pathway involving hydroxy-L-pipecolate, 2-amino-5-hydroxyadipate, and 2-hydroxyglutarate.[10][11][12]

Pharmacokinetics: Absorption, Distribution, and Excretion

Detailed quantitative pharmacokinetic data for orally administered this compound in humans or animals is limited in publicly available literature. Most studies focus on its role as an endogenous biomarker for collagen turnover. However, studies on related compounds provide some insights.

A study on the oral administration of 14C-labeled gelatin hydrolysate (which contains hydroxylysine) in mice showed that 95% of the radioactivity was absorbed within 12 hours.[13][14] The radioactivity was found to accumulate in cartilage tissue.[13][14]

The primary route of excretion for endogenous 5-hydroxylysine and its metabolites is through the urine.[15][16] Urinary excretion of 5-hydroxylysine and its glycosylated forms, galactosyl-hydroxylysine (Gal-Hyl) and glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl), serves as a valuable index of collagen degradation.[15]

Table 1: Summary of Urinary Excretion of 5-Hydroxylysine and its Glycosides in Healthy Adults

| Analyte | Mean Excretion (µmol/g creatinine) | Reference |

| Total 5-Hydroxylysine | Varies with age and physiological state | [16] |

| Galactosyl-hydroxylysine | Varies with age and physiological state | [15] |

| Glucosyl-galactosyl-hydroxylysine | Varies with age and physiological state | [15] |

Note: Specific mean values are not consistently reported across studies and are highly dependent on the cohort studied. The provided table indicates the analytes of interest.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound metabolism. These protocols are compiled from various sources and represent typical procedures.

Quantification of 5-Hydroxylysine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of 5-hydroxylysine in urine samples.[2][17]

Materials:

-

Urine samples

-

Internal standard (e.g., stable isotope-labeled 5-hydroxylysine)

-

Hydrochloric acid (HCl)

-

Methanol

-

Pentafluoropropionic anhydride (B1165640) (PFPA)

-

Ethyl acetate

-

Borate (B1201080) buffer

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

-

Take a 100 µL aliquot of the supernatant.

-

Add a known amount of the internal standard.

-

-

Derivatization:

-

Esterification: Add 1 mL of 2 M HCl in methanol. Incubate at 80°C for 60 minutes.

-

Evaporate the solvent under a stream of nitrogen.

-

Acylation: Add 100 µL of pentafluoropropionic anhydride in ethyl acetate. Incubate at 65°C for 30 minutes.

-

Evaporate the reagents under nitrogen.

-

-

Extraction:

-

Reconstitute the dried derivative in 100 µL of borate buffer.

-

Add 500 µL of toluene and vortex vigorously for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes.

-

Transfer the upper toluene layer to a new vial for analysis.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the extract in splitless mode.

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at 70°C, ramp to 280°C.

-

Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for quantification of characteristic ions of the derivatized 5-hydroxylysine and the internal standard.

-

Caption: Workflow for GC-MS analysis of 5-Hydroxylysine.

Quantification of 5-Hydroxylysine in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the analysis of 5-hydroxylysine in complex biological matrices like plasma.[3]

Materials:

-

Plasma samples

-

Internal standard (e.g., stable isotope-labeled 5-hydroxylysine)

-

Trichloroacetic acid (TCA) or acetonitrile (B52724) for protein precipitation

-

LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18)

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add a known amount of the internal standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Injection: Inject 5-10 µL of the prepared sample.

-

Chromatography: Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for 5-hydroxylysine and its internal standard.

-

Caption: Workflow for LC-MS/MS analysis of 5-Hydroxylysine.

In Vitro Hydroxylysine Kinase Assay

This assay measures the activity of hydroxylysine kinase by detecting the consumption of GTP.

Materials:

-

Purified hydroxylysine kinase

-

This compound

-

GTP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Detection reagent (e.g., a commercial ADP-Glo™ or similar kinase assay kit that measures ADP production)

Procedure:

-

Reaction Setup:

-

In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, a specific concentration of hydroxylysine kinase, and DL-5-hydroxylysine.

-

Prepare a control reaction without the enzyme.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding GTP to a final concentration of 100 µM.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of GDP (or remaining GTP) or ADP produced (if a coupled enzyme system is used) according to the manufacturer's instructions for the chosen detection kit.

-

The signal is proportional to the kinase activity.

-

Regulation of Metabolism

The metabolism of 5-hydroxylysine is regulated at the level of the enzymes involved in its synthesis and degradation.

-

Lysyl Hydroxylase: The synthesis of 5-hydroxylysine is catalyzed by lysyl hydroxylases. The expression and activity of these enzymes are influenced by factors such as cell density and certain chemical compounds.[1] For example, the splicing of lysyl hydroxylase 2 (LH2) can be regulated by cycloheximide.[1]

-

Hydroxylysine Kinase and 5-Phosphohydroxy-L-lysine phospho-lyase: The genes encoding these enzymes, AGPHD1 and AGXT2L2 respectively, are subject to transcriptional and post-transcriptional regulation. However, the specific signaling pathways that control their expression in response to varying levels of 5-hydroxylysine are still an active area of research.

Conclusion

The metabolism of this compound is a key process in collagen turnover and has significant implications for human health and disease. While the primary mammalian metabolic pathway is well-characterized, further research is needed to fully elucidate its quantitative pharmacokinetics and regulatory mechanisms. The analytical methods and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule. Continued investigation into the metabolism of this compound will undoubtedly yield valuable insights into collagen biology and may lead to the development of new diagnostic and therapeutic strategies.

References

- 1. Overview of complete analysis workflow | Metabolomics [ebi.ac.uk]

- 2. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sketchviz.com [sketchviz.com]

- 4. Radiolabeled Studies • Frontage Laboratories [frontagelab.com]

- 5. Tissue distribution and excretion of 14C-labelled cinnamic aldehyde following single and multiple oral administration in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Identification of Hydroxylysine Kinase and of Ammoniophospholyases Acting on 5-Phosphohydroxy-l-lysine and Phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HYKK hydroxylysine kinase - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 8. pharmaron.com [pharmaron.com]

- 9. genecards.org [genecards.org]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

- 12. youtube.com [youtube.com]

- 13. Oral administration of (14)C labeled gelatin hydrolysate leads to an accumulation of radioactivity in cartilage of mice (C57/BL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oral administration of (14)C labeled gelatin hydrolysate leads to an accumulation of radioactivity in cartilage of mice (C57/BL). | Semantic Scholar [semanticscholar.org]

- 15. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 17. Assay for 5-hydroxylysine and L-lysine in human and rat urine and in bone by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to DL-5-Hydroxylysine Hydrochloride Powder for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of DL-5-Hydroxylysine hydrochloride powder. The information herein is intended to support research, development, and quality control activities involving this compound. Data is presented in a structured format, and detailed experimental protocols are provided for key analytical methods.

Core Physical and Chemical Properties

This compound is a racemic mixture of the D and L enantiomers of 5-hydroxylysine, a modified amino acid.[1][2][3] It is primarily known for its role as a fundamental component of collagen, where it is involved in the formation of cross-links that stabilize the protein structure.[4] It also serves as a potential biomarker for radical-induced protein oxidation.[2][3][5]

General Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [3][5] |

| Molecular Formula | C₆H₁₅ClN₂O₃ | [5] |

| Molecular Weight | 198.65 g/mol | [4] |

| Melting Point | 225 °C (decomposes) | [5] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | ≥ 100 mg/mL (503.40 mM) | [4] |

| Methanol | Slightly soluble | [3] |

| Ethanol | Insoluble | [2] |

| DMSO | Insoluble | [2] |

Stability and Storage

This compound powder is stable under recommended storage conditions. For long-term storage, it is advised to keep the powder at -20°C for up to three years. In solvent, stock solutions should be stored at -80°C for up to one year.[2][4] The material should be stored in a sealed container, away from moisture.[4]

Experimental Protocols

The following sections detail the methodologies for determining key physical and chemical properties of this compound powder.

Determination of Melting Point

Principle: The melting point is determined using the capillary method, where the temperature at which the solid substance transitions to a liquid state is observed and recorded.[6] Pure crystalline compounds typically exhibit a sharp melting point.[6]

Apparatus:

-

Melting point apparatus with a heating block and temperature probe

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound powder is completely dry. If necessary, grind the sample to a fine powder using a mortar and pestle to ensure uniform heat distribution.[6]

-

Capillary Loading: Pack the dry powder into a glass capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary on a hard surface to compact the powder.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to approach the expected melting point (approximately 225 °C).

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point. The reported melting point of 225 °C is a decomposition temperature.

-

pKa Determination by Titration

Principle: The acid dissociation constants (pKa values) of an amino acid can be determined by titrating an aqueous solution of the amino acid with a strong acid and a strong base. The pH is monitored throughout the titration, and the pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[7][8]

Apparatus:

-

pH meter with a glass electrode

-

Burettes (50 mL)

-

Beakers (50 mL or 100 mL)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Reagents:

-

This compound solution (e.g., 0.1 M in deionized water)

-

Standardized hydrochloric acid (HCl) solution (0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (0.1 M)

-

pH buffer solutions for calibration (pH 4.0, 7.0, and 10.0)

Procedure:

-

Calibration: Calibrate the pH meter using the standard buffer solutions.

-

Titration with Acid:

-

Pipette a known volume (e.g., 20 mL) of the this compound solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution and record the initial pH.

-

Add the 0.1 M HCl solution in small increments (e.g., 0.5 mL) from a burette, recording the pH after each addition. Continue until the pH drops significantly (e.g., to pH 1.5).

-

-

Titration with Base:

-

Rinse the electrode thoroughly.

-

Pipette a fresh, equal volume of the this compound solution into a clean beaker.

-

Titrate with the 0.1 M NaOH solution in a similar incremental manner, recording the pH after each addition until the pH rises significantly (e.g., to pH 12.5).

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant (HCl and NaOH) added.

-

The pKa values are the pH values at the midpoints of the flat (buffering) regions of the titration curve. For a molecule with three ionizable groups like hydroxylysine (α-carboxyl, α-amino, and ε-amino), three pKa values would be expected.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the functional groups present in the molecule.

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

KBr pellet press kit or ATR accessory

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Dry a small amount of this compound powder and finely grind it using an agate mortar and pestle.

-

Add a small amount of spectroscopic grade potassium bromide (KBr) powder (approximately 100-200 mg) to the ground sample (1-2 mg) and mix thoroughly.

-

-

Pellet Formation:

-

Place the mixture into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Available Spectral Data: An FTIR spectrum for DL-(allo)-5-Hydroxylysine hydrochloride is publicly available and can be viewed at SpectraBase.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule by observing their behavior in a magnetic field.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Volumetric glassware

Procedure (¹H and ¹³C NMR):

-

Sample Preparation:

-

Accurately weigh a small amount of this compound powder (typically 5-25 mg for ¹H NMR, and 50-100 mg for ¹³C NMR).

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectral Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning and shimming the probe to optimize the magnetic field homogeneity.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Available Spectral Data: ¹H and ¹³C NMR spectra for DL-(allo)-5-Hydroxylysine hydrochloride are publicly available for viewing at SpectraBase.[1][10]

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Apparatus:

-

Mass spectrometer (e.g., ESI-QTOF)

-

Liquid chromatography system (for LC-MS)

Procedure (LC-ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC-MS system (e.g., water with a small amount of formic acid).

-

Analysis:

-

Inject the sample into the LC system for separation from any impurities.

-

The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire mass spectra in the desired mass range and ionization mode (positive or negative).

-

Available Spectral Data: A mass spectrum (LC-ESI-QTOF) for DL-5-Hydroxylysine is available on the MassBank database (Accession ID: MSBNK-RIKEN-PR100837).

Biological Context: Role in Collagen Synthesis

DL-5-Hydroxylysine is the racemic form of 5-hydroxylysine, a critical amino acid in collagen biosynthesis. The L-enantiomer is formed through the post-translational modification of lysine (B10760008) residues within procollagen (B1174764) chains. This hydroxylation is catalyzed by the enzyme lysyl hydroxylase.[11][12] The resulting hydroxylysine residues serve as attachment sites for carbohydrate units (glycosylation) and are essential for the formation of stable intermolecular cross-links that provide collagen fibrils with their characteristic strength and stability.[13][14][15]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the biochemical pathway of lysine hydroxylation in collagen synthesis and a general workflow for the physical and chemical characterization of this compound powder.

Caption: Lysine hydroxylation pathway in collagen biosynthesis.

Caption: Workflow for powder characterization.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 5-HYDROXY-DL-LYSINE HYDROCHLORIDE | 13204-98-3 [amp.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scribd.com [scribd.com]

- 7. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 12. Prolyl and lysyl hydroxylases in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Lysine post-translational modifications of collagen. | Semantic Scholar [semanticscholar.org]

- 15. Post-translational modifications of collagen and its related diseases in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

DL-5-Hydroxylysine hydrochloride as a metabolic indicator of keloid severity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Keloids, benign fibroproliferative tumors, represent a significant challenge in dermatology due to their high recurrence rates and the incomplete understanding of their pathogenesis. Recent advances in metabolomics have shed light on the metabolic dysregulation inherent in keloid formation, identifying DL-5-hydroxylysine hydrochloride as a key metabolic indicator of disease severity. This technical guide provides a comprehensive overview of the role of 5-hydroxylysine (B44584) in keloid pathology, detailing the experimental protocols for its quantification and exploring the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development, offering insights into potential therapeutic targets and diagnostic markers for keloid management.

Introduction: The Metabolic Landscape of Keloids

Keloids are characterized by the excessive deposition of extracellular matrix (ECM), primarily collagen, extending beyond the original wound boundaries.[1] While the genetic and cellular mechanisms contributing to keloid formation are complex and multifactorial, emerging evidence points towards a distinct metabolic signature that differentiates keloid tissue from normal skin.[2] Metabolomic profiling has revealed significant alterations in various metabolic pathways in keloids, including lipid and peptide metabolism.[2]

Among the differentially expressed metabolites, 5-hydroxylysine, a post-translationally modified form of lysine (B10760008), has emerged as a crucial player.[3] 5-Hydroxylysine is an essential component of collagen, where it serves as a precursor for the formation of cross-links that are vital for the stability and structural integrity of collagen fibers.[3] In keloid tissue, an increase in 5-hydroxylysine levels has been observed, suggesting a potential role in the excessive collagen accumulation and the pathological phenotype of these lesions.[2] This guide will delve into the quantitative data supporting this finding, the methodologies used for its determination, and the signaling pathways that regulate its metabolism.

Quantitative Data Summary

Metabolomic analysis comparing keloid tissue with normal skin has identified several significantly different metabolites. The following tables summarize the key quantitative findings related to 5-hydroxylysine and other relevant metabolites as potential indicators of keloid severity.

Table 1: Significantly Different Metabolites in Keloid vs. Normal Tissue

| Metabolite | Fold Change (Keloid vs. Normal) | p-value | Reference |

| 5-Hydroxylysine | Increased | < 0.05 | [2] |

| 1-Methylnicotinamide | Increased | < 0.05 | [2] |

| 4-Hydroxyproline | Increased | < 0.05 | [2] |

| L-Prolinamide | Increased | < 0.05 | [2] |

| Lipids (general) | Decreased | < 0.05 | [2] |

| Peptides (general) | Increased | < 0.05 | [2] |

Table 2: High-Risk Predictive Index for Keloid Severity

| Metabolite | High-Risk Predictive Index Range | p-value | Reference |

| 5-Hydroxylysine | 4 × 10⁸ - 6.3 × 10⁸ | 0.0008 | [2] |

| 1-Methylnicotinamide | 0.95 × 10⁷ - 1.6 × 10⁷ | 0.0022 | [2] |

Experimental Protocols

The identification and quantification of 5-hydroxylysine as a metabolic indicator of keloid severity rely on sophisticated analytical techniques. This section provides a detailed overview of the key experimental protocols involved.

Sample Collection and Preparation

-

Tissue Procurement: Keloid and normal skin tissues are collected from patients undergoing surgical excision. A portion of the tissue is immediately snap-frozen in liquid nitrogen and stored at -80°C for metabolomic and transcriptomic analysis. Another portion is fixed in formalin for histological analysis.

-

Metabolite Extraction:

-

Frozen tissue samples (approximately 50 mg) are homogenized in a pre-chilled methanol/acetonitrile (B52724)/water (2:2:1, v/v/v) solution.

-

The homogenate is then sonicated on ice and centrifuged at high speed to precipitate proteins.

-

The supernatant containing the metabolites is carefully collected, dried under a gentle stream of nitrogen, and reconstituted in a suitable solvent for analysis.

-

Metabolomic Analysis: UPLC-Q-TOF/MS

Untargeted metabolomic profiling is performed using an Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) system.

-

Chromatographic Separation: The extracted metabolites are separated on a C18 column using a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry Detection: The eluent from the UPLC is introduced into the Q-TOF mass spectrometer. Data is acquired in both positive and negative electrospray ionization (ESI) modes over a specific mass-to-charge (m/z) range.

-

Data Analysis: The raw data is processed using specialized software to identify and quantify the metabolites based on their retention times and accurate mass measurements. Statistical analyses, such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), are employed to identify differentially expressed metabolites between keloid and normal tissues.

Transcriptomic Analysis: RNA Sequencing

To understand the gene expression changes associated with the altered metabolic profile, transcriptome analysis is performed.

-

RNA Extraction and Sequencing: Total RNA is extracted from the frozen tissue samples. The quality and quantity of the RNA are assessed, and sequencing libraries are prepared. High-throughput sequencing is then performed.

-

Data Analysis: The sequencing data is aligned to the human reference genome, and gene expression levels are quantified. Differential gene expression analysis is carried out to identify genes that are up- or down-regulated in keloid tissue compared to normal skin. Publicly available datasets, such as those from the Gene Expression Omnibus (GEO), can also be analyzed using tools like GEO2R.[2]

Signaling Pathways and Molecular Mechanisms

The elevated levels of 5-hydroxylysine in keloids are intricately linked to several key signaling pathways that govern collagen synthesis, post-translational modification, and ECM deposition.

Collagen Synthesis and Hydroxylation

The synthesis of collagen is a multi-step process that begins with the transcription and translation of procollagen (B1174764) alpha-chains. Within the endoplasmic reticulum, specific lysine residues are hydroxylated by lysyl hydroxylases to form hydroxylysine. This hydroxylation is a critical step for subsequent glycosylation and the formation of stable collagen cross-links. In keloids, there is an overactivation of fibroblasts, leading to increased collagen production.

Key Metabolic Pathways Implicated in Keloid Pathogenesis

Metabolomic studies have highlighted the dysregulation of specific metabolic pathways in keloids.

-

Arachidonic Acid Metabolism: This pathway is involved in inflammatory processes, and its alteration in keloids may contribute to the chronic inflammation observed in these lesions.[2]

-

D-Arginine and D-Ornithine Metabolism: Arginine and ornithine are precursors for the synthesis of proline, a major component of collagen. Dysregulation of this pathway can lead to an increased supply of building blocks for collagen synthesis, thus promoting fibrosis.[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the identification of metabolic indicators of keloid severity.

Conclusion and Future Directions

The identification of this compound as a metabolic indicator of keloid severity provides a novel avenue for understanding the pathophysiology of this challenging condition.[2][3] The methodologies and pathways detailed in this guide offer a framework for further research into the metabolic underpinnings of keloids. Future studies should focus on validating these findings in larger patient cohorts and exploring the therapeutic potential of targeting the metabolic pathways associated with 5-hydroxylysine. The development of non-invasive methods for measuring 5-hydroxylysine could also lead to its use as a diagnostic and prognostic biomarker, ultimately improving the clinical management of keloid patients.

References

The Enigmatic Stereochemistry of 5-Hydroxylysine: A Technical Guide to the Biological Significance of D- and L-Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxylysine (B44584), a hydroxylated derivative of the essential amino acid lysine (B10760008), plays a critical, yet stereospecific, role in vertebrate biology. This technical guide delves into the distinct biological significance of the L- and D-enantiomers of 5-hydroxylysine. While L-5-hydroxylysine is a well-established, post-translationally modified component of collagens, integral to the stability of the extracellular matrix, the biological relevance of D-5-hydroxylysine in mammals remains largely unexplored and enigmatic. This document provides a comprehensive overview of the synthesis, metabolism, and known functions of both enantiomers, supported by quantitative data, detailed experimental protocols for their analysis, and visual representations of relevant biochemical pathways.

Introduction: The Stereochemical Dichotomy of 5-Hydroxylysine

5-Hydroxylysine (Hyl) is an amino acid first identified in 1921 by Donald Van Slyke[1]. It is not incorporated into proteins during translation but is formed through the post-translational modification of lysine residues within procollagen (B1174764) chains[2][3]. This modification is catalyzed by a family of enzymes known as lysyl hydroxylases[4]. The presence of two chiral centers in 5-hydroxylysine gives rise to four possible stereoisomers. However, it is the (2S,5R)-5-hydroxy-L-lysine enantiomer that is predominantly found in collagen and plays a crucial role in its structure and function[5][6].

In stark contrast, the biological significance of D-5-hydroxylysine in mammals is not well understood. While D-amino acids, in general, are increasingly recognized for their roles in physiological processes, including neurotransmission[2][7], specific information on D-5-hydroxylysine is scarce. Its presence in biological fluids is likely attributable to the catabolism of collagen containing L-5-hydroxylysine and potential, though not definitively proven, in vivo racemization. A notable exception is found in the metabolism of some bacteria, which possess enzymes capable of acting on D-5-hydroxylysine[8][9].

This guide aims to consolidate the current knowledge on both enantiomers, providing a valuable resource for researchers investigating collagen metabolism, D-amino acid biology, and the development of novel therapeutics.

The Central Role of L-5-Hydroxylysine in Collagen Biology

The biological importance of L-5-hydroxylysine is intrinsically linked to the synthesis and stability of collagen, the most abundant protein in mammals[10][11].

Biosynthesis of L-5-Hydroxylysine

L-lysine residues within the procollagen polypeptide chain are hydroxylated to L-5-hydroxylysine in the lumen of the endoplasmic reticulum[4]. This reaction is catalyzed by lysyl hydroxylases (procollagen-lysine 5-dioxygenases), which are α-ketoglutarate-dependent dioxygenases requiring Fe²⁺ and vitamin C as cofactors[4][12]. There are three known isoforms of lysyl hydroxylase in humans (LH1, LH2, and LH3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively[4]. These isoforms exhibit some tissue-specific expression but do not appear to have specificity for particular collagen types[13].

Functions of L-5-Hydroxylysine in Collagen

Once formed, L-5-hydroxylysine residues serve two primary functions:

-

Glycosylation: The hydroxyl group of L-5-hydroxylysine acts as an attachment point for carbohydrate units. This O-linked glycosylation, catalyzed by galactosyltransferases and glucosyltransferases, results in the formation of galactosyl-hydroxylysine and glucosylgalactosyl-hydroxylysine[2][10]. The extent of glycosylation varies between different collagen types and tissues and is crucial for the regulation of fibril formation[2][10].

-

Cross-linking: L-5-hydroxylysine residues in the telopeptide regions of collagen molecules are essential for the formation of stable intermolecular cross-links that provide tensile strength to collagen fibers[10][11]. The ε-amino group of L-5-hydroxylysine can be oxidatively deaminated by lysyl oxidase to form a reactive aldehyde. This aldehyde then condenses with other lysine or hydroxylysine residues to form various cross-links, including stable, non-reducible pyridinoline (B42742) cross-links[4][14].

L-5-Hydroxylysine as a Biomarker of Collagen Turnover

Free L-5-hydroxylysine and its glycosides are released into the circulation during the degradation of collagen. As they are not reutilized for protein synthesis and are largely excreted in the urine, their urinary levels serve as valuable biomarkers for assessing collagen turnover in various physiological and pathological conditions, such as bone diseases, burns, and postmenopausal osteoporosis[2][15][16][17][18][19].

The Obscure Biological Significance of D-5-Hydroxylysine

While L-5-hydroxylysine's role is well-defined, D-5-hydroxylysine remains an enigma in mammalian biology. Its presence in biological fluids is generally considered a consequence of collagen breakdown, but a specific physiological function has yet to be identified.

Potential Origins of D-5-Hydroxylysine in Mammals

The primary source of D-5-hydroxylysine in mammals is likely the catabolism of collagen. While the initial post-translational modification produces L-5-hydroxylysine, subsequent processes such as aging or pathological conditions might lead to racemization, although direct evidence for this in the case of 5-hydroxylysine is lacking.

Metabolism of D-5-Hydroxylysine

In mammals, the primary enzyme responsible for the degradation of neutral D-amino acids is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide[20][21]. While DAAO is known to act on D-lysine[21], there is no direct experimental evidence to confirm that D-5-hydroxylysine is a substrate for mammalian DAAO.

In contrast, a clear metabolic pathway for a diastereomer of D-5-hydroxylysine has been elucidated in the bacterium Pseudomonas fluorescens. This organism possesses a racemase that converts hydroxy-L-lysine to allohydroxy-D-lysine. This D-enantiomer is then degraded through a pathway involving hydroxy-L-pipecolate, 2-amino-5-hydroxyadipate, and 2-hydroxyglutarate[8][9]. This suggests that at least in some organisms, specific enzymatic machinery exists to process D-5-hydroxylysine.

Quantitative Data

The following tables summarize the available quantitative data regarding 5-hydroxylysine. It is important to note that most of the data for biological fluids do not differentiate between the D- and L-enantiomers.

Table 1: Urinary Excretion of Total 5-Hydroxylysine and its Glycosides in Humans

| Condition | Analyte | Mean Excretion (μmol/mmol creatinine) | Reference(s) |

| Normal Adults | Total Hydroxylysine | 0.052 ± 0.042 (in relation to hydroxyproline) | [16] |

| Normal Adults | Glucosylgalactosyl-Hyl / Galactosyl-Hyl Ratio | 0.601 ± 0.017 | [16] |

| Paget's Disease of Bone | Total Hydroxylysine | Elevated | [2][16] |

| Extensive Thermal Burns | Total Hydroxylysine | Elevated | [2][16] |

| Postmenopausal Osteoporosis with Fractures | Galactosyl-hydroxylysine | 1.35 ± 0.82 | [17] |

| Postmenopausal Osteoporosis without Fractures | Galactosyl-hydroxylysine | 1.03 ± 0.48 | [17] |

| Healthy Children (4-18 years) | Galactosyl-hydroxylysine | Varies with age, peaks during growth spurts | [19] |

Table 2: Kinetic Parameters of L-Lysine 5-Hydroxylase (K5H) from Sphingomonas sanxanigenens

| Substrate | kcat (min⁻¹) | KM (mM) | kcat/KM (mM⁻¹min⁻¹) | Reference(s) |

| L-Lysine | 25 ± 1 | 1.3 ± 0.2 | 20 ± 3 | [22] |

Experimental Protocols

Accurate quantification and differentiation of D- and L-5-hydroxylysine are crucial for understanding their respective biological roles. The following sections outline the methodologies for their analysis.

Sample Preparation from Biological Fluids (Urine)

-

Collection: Collect 24-hour urine samples and store them at -20°C or lower until analysis[23].

-

Hydrolysis (for total 5-hydroxylysine): An aliquot of the urine sample is subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release 5-hydroxylysine from peptides and glycosides[2][24].

-

Purification: The hydrolysate is dried and reconstituted in a suitable buffer. Cation-exchange chromatography can be used to separate amino acids from other urinary components[2].

Chiral Separation and Quantification

-

Derivatization: Amino acids are volatile and require derivatization prior to GC analysis. A common method involves esterification of the carboxyl group (e.g., with methanol (B129727) to form the methyl ester) followed by acylation of the amino and hydroxyl groups (e.g., with pentafluoropropionic anhydride (B1165640) to form pentafluoropropionyl derivatives)[25].

-

Chromatographic Separation: A chiral capillary column (e.g., Chirasil-Val) is used to separate the enantiomers and diastereomers of the derivatized 5-hydroxylysine[25].

-

Detection and Quantification: The separated derivatives are detected by a mass spectrometer. Quantification is typically achieved using stable isotope-labeled internal standards[25].

GC-MS Parameters Example:

-

Column: Chirasil-L-Val capillary column

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 40°C, hold for 0.5 min, ramp to 210°C at 15°C/min, then to 320°C at 35°C/min.

-

Ionization Mode: Negative-ion chemical ionization (NICI) with methane (B114726) as the reagent gas.

-

Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized 5-hydroxylysine and its internal standard.

-

Derivatization (Optional but common for enhanced sensitivity and resolution): Chiral derivatizing agents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its analogues (e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide, FDVA), can be used to form diastereomeric derivatives of the 5-hydroxylysine enantiomers. These diastereomers can then be separated on a standard reversed-phase column.

-

Direct Chiral HPLC (without derivatization): Chiral stationary phases (CSPs) can be used to directly separate the underivatized enantiomers. Teicoplanin-based CSPs (e.g., Astec CHIROBIOTIC T) have shown success in resolving underivatized amino acid enantiomers.

-

Chromatographic Separation:

-

For derivatized samples: A reversed-phase C18 column is typically used with a gradient elution of an aqueous mobile phase (e.g., water with formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

For underivatized samples: A chiral column (e.g., Astec CHIROBIOTIC T) is used with a mobile phase consisting of a water/organic solvent/acid mixture (e.g., water:methanol:formic acid).

-

-

Detection and Quantification: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for quantification[14][20].

HPLC-MS/MS Parameters Example (with derivatization):

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection: MRM transitions specific for the derivatized D- and L-5-hydroxylysine.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways involving 5-hydroxylysine.

Caption: Synthesis and functional modification of L-5-hydroxylysine in collagen.

Caption: Metabolism of D-5-hydroxylysine in Pseudomonas fluorescens.

Conclusion and Future Perspectives

The biological significance of the L-enantiomer of 5-hydroxylysine is firmly established, with its indispensable role in collagen synthesis, stability, and function. Its utility as a biomarker of collagen turnover is also well-documented. In contrast, D-5-hydroxylysine remains a molecule of unknown function in mammals. While its presence in biological fluids is acknowledged, its metabolic fate and potential physiological or pathological roles are yet to be elucidated.

Future research should focus on several key areas:

-

Interaction with D-amino acid oxidase: Definitive studies are needed to determine if D-5-hydroxylysine is a substrate for mammalian DAAO and to characterize the kinetics of this interaction.

-

Enantiomer-specific quantification: The development and application of robust, validated analytical methods to quantify D- and L-5-hydroxylysine separately in various tissues and biofluids are essential. This will allow for a more accurate assessment of their respective concentrations in health and disease.

-

Investigation of physiological effects: Studies involving the administration of pure D-5-hydroxylysine enantiomers in cell culture and animal models could help to uncover any potential biological activities.

-

Role in the microbiome: Given the presence of D-5-hydroxylysine metabolic pathways in bacteria, the role of the gut microbiome in influencing the levels and potential effects of this enantiomer warrants investigation.

A deeper understanding of the stereospecific biology of 5-hydroxylysine will not only enhance our knowledge of fundamental biochemical processes but may also open new avenues for the diagnosis of diseases related to collagen metabolism and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Estimation of hydroxylysine in urine and serum of patients with chronic uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin. | Semantic Scholar [semanticscholar.org]

- 4. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 5. Hydroxylysine - Wikipedia [en.wikipedia.org]

- 6. Metabolism of 5-hydroxylysine in Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 5-hydroxylysine in Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Human Metabolome Database: Showing metabocard for 5-Hydroxylysine (HMDB0000450) [hmdb.ca]

- 10. Estimation of hydroxylysine in urine and serum of patients with chronic uremia. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Genome-wide analysis of lysine catabolism in bacteria reveals new connections with osmotic stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 5-hydroxylysine | Semantic Scholar [semanticscholar.org]

- 19. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assay for 5-hydroxylysine and L-lysine in human and rat urine and in bone by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Role of DL-5-Hydroxylysine Hydrochloride in Elucidating Connective Tissue Pathologies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Connective tissue disorders, a heterogeneous group of debilitating conditions, are fundamentally characterized by defects in the extracellular matrix (ECM). A key component of the ECM, collagen, relies on a series of intricate post-translational modifications for its structural integrity and function. Among these, the hydroxylation of lysine (B10760008) residues to form hydroxylysine is a critical step, directly impacting the formation of stable collagen cross-links. This technical guide delves into the pivotal role of DL-5-Hydroxylysine hydrochloride in the study of connective tissue disorders. It provides an in-depth examination of its biochemical significance, its utility in experimental models, and detailed protocols for its application in research settings. This document serves as a comprehensive resource for scientists and researchers dedicated to unraveling the complexities of connective tissue pathologies and developing novel therapeutic interventions.

Introduction: The Biochemical Significance of 5-Hydroxylysine (B44584)

5-Hydroxylysine is a non-essential amino acid that is not incorporated into proteins during translation but is formed through the post-translational modification of specific lysine residues within procollagen (B1174764) chains.[1] This hydroxylation reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (PLOD1, PLOD2, and PLOD3) and requires vitamin C as a cofactor.[2][3] The resulting hydroxyl group on the lysine side chain serves two primary functions:

-

Attachment site for carbohydrates: The hydroxyl group of hydroxylysine can be glycosylated with galactose or a glucosyl-galactose disaccharide.[4] This glycosylation is thought to play a role in regulating fibril diameter and the overall organization of the collagen matrix.

-

Precursor for stable collagen cross-links: The hydroxyl group is essential for the formation of stable, mature collagen cross-links.[5][6] These cross-links are vital for providing tensile strength and mechanical stability to connective tissues.[7]

This compound is the hydrochloride salt of a racemic mixture of the D- and L-enantiomers of 5-hydroxylysine.[8][9] In a research context, it serves as a direct precursor for studying the impact of hydroxylysine on collagen synthesis and cross-linking, particularly in disease models where its endogenous production is impaired.[1]

Pathophysiological Relevance in Connective Tissue Disorders

Defects in the synthesis or function of 5-hydroxylysine are directly implicated in the pathogenesis of several connective tissue disorders.

Ehlers-Danlos Syndrome, Kyphoscoliotic Type (EDS VI)

Ehlers-Danlos syndrome (EDS) encompasses a group of inherited connective tissue disorders characterized by joint hypermobility, skin hyperextensibility, and tissue fragility. The kyphoscoliotic type (EDS VI) is specifically caused by a deficiency in the enzyme lysyl hydroxylase 1 (PLOD1), resulting from mutations in the PLOD1 gene.[10][11] This enzymatic defect leads to a significant reduction in the hydroxylysine content of collagen.[12] The consequence is impaired collagen cross-linking, leading to severe muscle hypotonia at birth, progressive scoliosis, and fragility of the ocular globe.[10][12] While some patients exhibit a marked hydroxylysine deficit in skin collagen, others may show only a mild deficit, making enzymatic activity assays in cultured fibroblasts a more reliable diagnostic tool.[12]

Menkes Disease

Menkes disease is an X-linked recessive disorder of copper homeostasis caused by mutations in the ATP7A gene, which encodes a copper-transporting ATPase.[13][14] This leads to a systemic copper deficiency, affecting the function of several copper-dependent enzymes.[15][16] Among these is lysyl oxidase, an enzyme crucial for the final step of collagen cross-linking, which catalyzes the oxidative deamination of lysine and hydroxylysine residues to form reactive aldehydes.[13][16] The resulting defective collagen cross-linking contributes to the connective tissue abnormalities seen in Menkes disease, including loose skin, joint laxity, and vascular tortuosity.[13][14]

Fibrotic Disorders

Fibrosis is characterized by the excessive deposition of ECM components, leading to scarring and organ dysfunction. A key feature of fibrotic tissue is not just the quantity but also the quality of the deposited collagen.[6] In fibrotic conditions, there is often an upregulation of lysyl hydroxylase 2 (PLOD2), which leads to increased hydroxylation of telopeptidyl lysine residues.[6] This results in an altered cross-linking profile, with an increase in hydroxyallysine-derived cross-links that are more resistant to degradation, contributing to the irreversibility of fibrosis.[6]

Experimental Applications of this compound

This compound is a valuable tool for in vitro and in vivo studies aimed at understanding and potentially treating connective tissue disorders.

In Vitro Models

-

Cell Culture Systems: this compound can be supplemented in the culture medium of fibroblasts derived from patients with EDS VI to investigate its potential to rescue the defective collagen cross-linking phenotype.

-

Fibrosis Models: In vitro models of fibrosis can be established by treating cell lines, such as human kidney-2 (HK2) cells or dermal fibroblasts, with transforming growth factor-beta 1 (TGF-β1).[17][18] this compound can be used in these models to study its effect on the quality and quantity of collagen produced under fibrotic conditions.

In Vivo Models

-

Animal Models of Fibrosis: Fibrosis can be induced in animal models through various methods, such as intraperitoneal injection of chemicals like dimethylnitrosamine or endotracheal administration of bleomycin (B88199) to induce lung fibrosis.[19][20] These models can be utilized to assess the therapeutic potential of modulating the hydroxylysine content of collagen.

Data Presentation

Table 1: Biochemical Parameters in Connective Tissue Disorders

| Parameter | Normal Range | Ehlers-Danlos Syndrome Type VI | Menkes Disease | Fibrotic Conditions |

| Serum Copper | 70-150 µg/dL | Normal | Low (0-55 µg/dL)[16] | Normal |

| Serum Ceruloplasmin | 200-450 mg/dL | Normal | Low (10-160 mg/dL)[16] | Normal |

| Lysyl Hydroxylase Activity | Normal | Markedly Reduced[10][12] | Normal | Increased (PLOD2)[6] |

| Urinary Hydroxylysine Glycosides | Normal | Increased[21] | Not a primary indicator | May be altered |

| Collagen Hydroxylysine Content | Tissue-dependent | Reduced[10][11] | Generally normal | Increased telopeptidyl hydroxylysine[6] |

Experimental Protocols

Synthesis of dl-δ¹-Pyrroline-5-carboxylic Acid from this compound

This protocol describes the synthesis of a related metabolite and is adapted from Williams and Frank (1975) as cited in a study on plant extracts.[22]

Materials:

-

This compound

-

Sodium metaperiodate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Double-distilled water

-

Dowex AG50 WX4 cation-exchange resin

Procedure:

-

Dissolve approximately 600 mg of this compound in 35 mL of double-distilled water in a light-protected container.

-

Separately, dissolve 644 mg of sodium metaperiodate in 50 mL of water and adjust the pH to 7.0 with 2 M NaOH.

-

Equilibrate both solutions on ice.

-

Rapidly mix the two solutions to initiate the oxidation of hydroxylysine.

-

Allow the reaction to proceed for 8 minutes.

-

Stop the reaction by adding 950 µL of 1 M glycerol to destroy excess metaperiodate.

-

After an additional 2 minutes, add 2.46 mL of 2 M HCl to block the reaction.

-

Purify the resulting dl-δ¹-Pyrroline-5-carboxylic Acid using a Dowex AG50 WX4 cation-exchange column, eluting with 1 M HCl.

Induction of an In Vitro Fibrosis Model using TGF-β1

This protocol is a general guideline for inducing fibrosis in cell culture, based on protocols for human kidney cells and dermal fibroblasts.[17][18]

Materials:

-

Human dermal fibroblasts or other relevant cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Recombinant human TGF-β1

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Culture human dermal fibroblasts in DMEM with 10% FBS until they reach 80-90% confluency.

-

Prepare a working solution of TGF-β1 in serum-free DMEM at a concentration of 10 ng/mL.

-

Aspirate the culture medium from the cells and wash twice with PBS.

-

Add the TGF-β1 working solution to the cells. For control wells, add serum-free DMEM without TGF-β1.

-

Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, cells can be harvested for downstream analysis, such as Western blotting for fibrosis markers (e.g., α-SMA, collagen type I) or quantitative PCR.

Visualizations

Caption: Intracellular and extracellular events in collagen synthesis and modification.

Caption: Experimental workflow for an in vitro fibrosis model.

Caption: Pathophysiological cascade in Ehlers-Danlos Syndrome Type VI.

Conclusion